molecular formula C12H8N4O2 B8280002 1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8280002
M. Wt: 240.22 g/mol
InChI Key: TVBHEYYCQMYCRB-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)11-5-3-10(4-6-11)15-12-9(8-14-15)2-1-7-13-12/h1-8H

InChI Key

TVBHEYYCQMYCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-pyrazolo[3,4-b]pyridine (300 mg) in DMF (3.0 mL) was added sodium hydride (101 mg) (60% in mineral oil) with ice-cooling. The mixture was stirred at room temperature for 30 min, and then 1-fluoro-4-nitrobenzene (355 mg) was added. After stirring at room temperature for 2 h, the mixture was warmed up to 50° C. The mixture was stirred at 50° C. for 12 h. Cesium carbonate (821 mg) was added and the mixture was stirred at 100° C. for 12 h, and treated with water and AcOEt. The insoluble material was filtered off. The organic layer was separated and the aqueous layer was extracted with AcOEt. The organic layer was combined, dried over MgSO4 and concentrated in vacuo. The residue was used for the next reaction.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
Name
Cesium carbonate
Quantity
821 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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